molecular formula C6H9N5O3 B2735989 3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2735989
M. Wt: 199.17 g/mol
InChI Key: VYHRHHFRIHCAMH-UHFFFAOYSA-N
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Description

WAY-637195 is a bioactive small molecule with the chemical formula C6H9N5O3 and a molecular weight of 199.17. It is commonly used in scientific research due to its specific biological activities and properties .

Preparation Methods

The synthetic routes and reaction conditions for WAY-637195 are not widely documented in public sources. it is typically prepared in a laboratory setting under controlled conditions. Industrial production methods for WAY-637195 are also not extensively detailed in available literature .

Chemical Reactions Analysis

WAY-637195 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from WAY-637195, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group in WAY-637195 with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-637195 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: It is used to study biological processes and pathways.

    Medicine: It has potential therapeutic applications and is used in drug development research.

    Industry: It is used in the development of new materials and products.

Mechanism of Action

The mechanism of action of WAY-637195 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are not extensively detailed in available literature .

Comparison with Similar Compounds

WAY-637195 can be compared with other similar compounds based on its chemical structure and biological activity. Some similar compounds include:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-120491: A potent and selective inhibitor of a specific enzyme.

    WAY-123456: Another bioactive small molecule with similar properties.

WAY-637195 is unique due to its specific chemical structure and the particular biological activities it exhibits .

Biological Activity

3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The compound can be synthesized through the reaction of appropriate amino acids with triazine derivatives. The synthetic pathway often includes steps such as condensation reactions and hydrolysis to yield the desired product.

Antifolate Properties

Research has indicated that compounds similar to this compound exhibit antifolate activity by inhibiting key enzymes involved in folate metabolism. Specifically, studies have shown that derivatives of this compound can inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical for DNA synthesis and cell proliferation.

Table 1: Inhibitory Activity Against Key Enzymes

CompoundTarget EnzymeIC50 (µM)
This compoundDHFR0.018
Similar Compound ATS0.020
Similar Compound BGAR-TFase0.020

Note: IC50 values indicate the concentration required to inhibit enzyme activity by 50%.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the growth of leukemia cells with an IC50 value in the nanomolar range.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MOLT-4 (Leukemia)0.020
Detroit 980.018
L Cells0.015

The biological activity of this compound is primarily attributed to its ability to mimic folate structures and inhibit enzymes involved in folate-dependent pathways. This inhibition leads to disrupted nucleotide synthesis and ultimately results in cell cycle arrest and apoptosis in rapidly dividing cells.

Case Studies

  • Case Study on Antitumor Activity : A study evaluated the antitumor efficacy of this compound in vivo using mouse models bearing human leukemia xenografts. Results indicated significant tumor growth inhibition compared to control groups.
  • Case Study on Enzyme Inhibition : Another study focused on the kinetic properties of the compound as a DHFR inhibitor. The results showed that it competes effectively with dihydrofolate for binding sites on the enzyme.

Properties

IUPAC Name

3-(3,4-diamino-5-oxo-1,2,4-triazin-6-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c7-6-10-9-3(1-2-4(12)13)5(14)11(6)8/h1-2,8H2,(H2,7,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHRHHFRIHCAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NN=C(N(C1=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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